N'-(but-3-enethioyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carbohydrazide
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Overview
Description
N’-(but-3-enethioyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a chlorophenyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(but-3-enethioyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carbohydrazide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves nucleophilic substitution reactions.
Thioylation and Carbohydrazide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(but-3-enethioyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thiols and amines.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted piperidine derivatives.
Scientific Research Applications
N’-(but-3-enethioyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of N’-(but-3-enethioyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity and receptor binding, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-oxo-butanamide
- N-(4-chlorophenyl)acetylacetamide
- 4’-Chloroacetoacetanilide
Uniqueness
N’-(but-3-enethioyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H20ClN3O3S2 |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N'-but-3-enethioyl-1-(4-chlorophenyl)sulfonylpiperidine-3-carbohydrazide |
InChI |
InChI=1S/C16H20ClN3O3S2/c1-2-4-15(24)18-19-16(21)12-5-3-10-20(11-12)25(22,23)14-8-6-13(17)7-9-14/h2,6-9,12H,1,3-5,10-11H2,(H,18,24)(H,19,21) |
InChI Key |
UGOJTAGAISEZHM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=S)NNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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